

Spectroscopic Deep-Dive: Unraveling the Structure of 6-(Decyldithio)-1H-purin-2-amine

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Compound of Interest

Compound Name: 6-(Decyldithio)-1H-purin-2-amine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **6-(Decyldithio)-1H-purin-2-amine**, a purine derivative with potential applications in drug development. Given the limited publicly available experimental data for this specific molecule, this paper presents a detailed theoretical analysis based on established principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside standardized experimental protocols. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel purine analogs.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, and Mass Spectrometry analysis of **6-(Decyldithio)-1H-purin-2-amine**. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~8.0	S	1H	H-8 (Purine)
~6.5	br s	2H	-NH ₂
~3.0	t	2H	-S-CH ₂ -
~1.7	quint	2H	-S-CH ₂ -CH ₂ -
~1.4	m	2H	-S-(CH ₂) ₂ -CH ₂ -
~1.2-1.3	m	12H	-(CH ₂) ₆ -
~0.85	t	3H	-СНз

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppm	Assignment
~160	C-6 (Purine)
~155	C-2 (Purine)
~152	C-4 (Purine)
~140	C-8 (Purine)
~115	C-5 (Purine)
~40	-S-CH ₂ -
~31	-CH ₂ - (Alkyl Chain)
~29	-CH ₂ - (Alkyl Chain)
~28	-CH ₂ - (Alkyl Chain)
~22	-CH2-CH3
~14	-СН₃

Table 3: Predicted Mass Spectrometry (ESI+) Data



m/z (amu)	Predicted Fragment
354.15	[M+H]+ (Molecular Ion)
167.05	[Purine-S-SH + H]+
187.18	[Decyl-S] ⁺
151.05	[Purine-NH2 + H]+

Experimental Protocols

The following protocols provide standardized methodologies for the acquisition of NMR and MS data for small organic molecules like **6-(Decyldithio)-1H-purin-2-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

- 6-(Decyldithio)-1H-purin-2-amine (5-10 mg)
- Deuterated Dimethyl Sulfoxide (DMSO-d₆)
- NMR Tube (5 mm)
- · Pipettes and Vials

Instrumentation:

500 MHz NMR Spectrometer

Procedure:

- Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.



- Transfer the solution to a 5 mm NMR tube.
- Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 5 seconds, and 16 scans.
- Process the ¹H NMR spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
- Integrate the peaks and determine their multiplicities.
- Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 1024 scans.
- Process the 13 C NMR spectrum and calibrate the chemical shift scale to the DMSO-d₆ solvent peak (δ 39.52 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- 6-(Decyldithio)-1H-purin-2-amine (1 mg)
- Methanol (HPLC grade)
- Formic Acid
- Vials and Syringes

Instrumentation:



 High-Resolution Mass Spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.

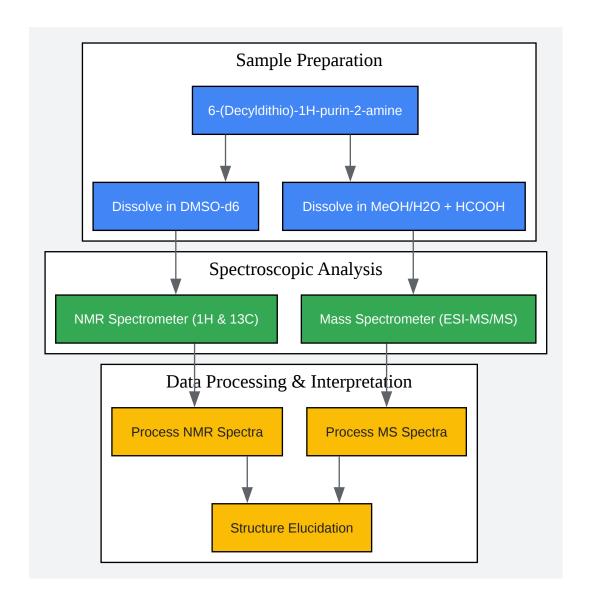
Procedure:

- Prepare a stock solution of the compound at a concentration of 1 mg/mL in methanol.
- Prepare a working solution by diluting the stock solution to approximately 10 μg/mL with a solvent system of 50:50 methanol:water with 0.1% formic acid.[1]
- Set the ESI source to positive ion mode.
- Optimize the source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
- Introduce the sample into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 μL/min.
- Acquire the full scan mass spectrum over a mass range of m/z 50-1000.
- To obtain fragmentation data, perform tandem MS (MS/MS) experiments by selecting the molecular ion [M+H]⁺ as the precursor ion and applying collision-induced dissociation (CID).
- Analyze the resulting spectra to identify the molecular ion and characteristic fragment ions.

Visualizations

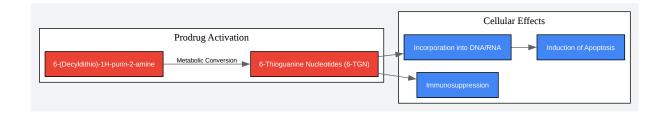
The following diagrams, generated using the DOT language, illustrate key workflows and relationships relevant to the analysis of **6-(Decyldithio)-1H-purin-2-amine**.





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Caption: Workflow for the spectroscopic analysis of **6-(Decyldithio)-1H-purin-2-amine**.





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Caption: Simplified metabolic activation and cellular effects of 2-amino-6-thiopurine derivatives. [2][3][4]

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